molecular formula C12H20N2O3 B1528963 Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 392331-78-1

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No. B1528963
M. Wt: 240.3 g/mol
InChI Key: OXYVMJMQRLATGG-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is a chemical compound with the molecular formula C13H21NO3 . It is used as a reagent in the synthesis of RET kinase inhibitors and in the preparation of CDK4/6 inhibitors .


Synthesis Analysis

The synthesis of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate can be achieved from tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate consists of a spirocyclic core, which is a common feature in many bioactive molecules .


Chemical Reactions Analysis

As a reagent, Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate is used in the synthesis of various pharmaceutical compounds. It has been used in the synthesis of RET kinase inhibitors and CDK4/6 inhibitors .


Physical And Chemical Properties Analysis

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate has a molecular weight of 239.31 . It has a high GI absorption and is BBB permeant. It is a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

“Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate” is a type of heterocyclic building block . While specific applications are not readily available, it’s used in the synthesis of various chemical compounds . Here are some potential applications based on similar compounds:

  • Synthesis of RET kinase inhibitors

    • Application: This compound could potentially be used as a reagent in the synthesis of RET kinase inhibitors . RET kinase inhibitors are a class of drugs that target the RET protein, which is involved in cell growth and survival. These inhibitors are used in the treatment of certain types of cancer.
  • Preparation of CDK4/6 inhibitors

    • Application: This compound could potentially be used in the preparation of CDK4/6 inhibitors . CDK4/6 inhibitors are a type of drug that blocks the activity of proteins CDK4 and CD6, which are involved in cell division. These inhibitors are used in the treatment of certain types of cancer.

“Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate” is a type of heterocyclic building block . While specific applications are not readily available, it’s used in the synthesis of various chemical compounds . Here are some potential applications based on similar compounds:

  • Synthesis of RET kinase inhibitors

    • Application: This compound could potentially be used as a reagent in the synthesis of RET kinase inhibitors . RET kinase inhibitors are a class of drugs that target the RET protein, which is involved in cell growth and survival. These inhibitors are used in the treatment of certain types of cancer.
  • Preparation of CDK4/6 inhibitors

    • Application: This compound could potentially be used in the preparation of CDK4/6 inhibitors . CDK4/6 inhibitors are a type of drug that blocks the activity of proteins CDK4 and CD6, which are involved in cell division. These inhibitors are used in the treatment of certain types of cancer.

properties

IUPAC Name

tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-6-4-12(5-7-14)8-9(15)13-12/h4-8H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYVMJMQRLATGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726252
Record name tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate

CAS RN

392331-78-1
Record name tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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